An In-depth Technical Guide to 4-Methoxybenzenethiol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Methoxybenzenethiol: Properties, Synthesis, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxybenzenethiol, a key aromatic thiol derivative. While the initially requested compound, 4-(2-Methoxyphenyl)thiophenol, is not readily identified in common chemical databases, this guide will focus on the closely related and well-documented compound, 4-Methoxybenzenethiol (also known as p-methoxythiophenol). This document will delve into its fundamental chemical and physical properties, established synthesis protocols, and significant applications, particularly within the realm of drug discovery and medicinal chemistry. The role of the thiol and methoxy functional groups in modulating biological activity and enabling further chemical modifications will be a central theme. Experimental methodologies, supported by mechanistic insights and comprehensive referencing, are provided to empower researchers in their laboratory endeavors.
Introduction: Unraveling the Significance of Substituted Thiophenols
Substituted thiophenols are a class of organosulfur compounds that have garnered considerable attention in synthetic and medicinal chemistry. The presence of a reactive thiol group on an aromatic ring provides a versatile handle for a myriad of chemical transformations, making these compounds valuable building blocks for more complex molecular architectures. The electronic properties of the aromatic ring, modulated by various substituents, can significantly influence the reactivity of the thiol group and the overall biological activity of the resulting molecules.
This guide focuses on 4-Methoxybenzenethiol, a thiophenol derivative featuring a methoxy group at the para position. This substitution pattern is of particular interest as the methoxy group, a well-known bioisostere for the hydroxyl group, can influence a molecule's pharmacokinetic and pharmacodynamic properties. Its inclusion can enhance metabolic stability and membrane permeability, crucial parameters in drug design. The thiol functional group is a key feature in a number of drug compounds, contributing to their therapeutic effects through various mechanisms, including acting as antioxidants, chelating agents, and covalent modifiers of biological targets.[1]
Core Compound Identification and Properties
The primary subject of this guide is 4-Methoxybenzenethiol.
| Property | Value | Source |
| CAS Number | 696-63-9 | [2][3] |
| Molecular Formula | C₇H₈OS | [2][3] |
| Molecular Weight | 140.20 g/mol | [2][3] |
| Alternate Names | p-Methoxythiophenol, 4-Methoxybenzenethiol, p-Mercaptoanisole | [2][3] |
Physicochemical Properties:
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Odor | Characteristic, strong |
| Boiling Point | 94-96 °C at 10 mmHg |
| Density | 1.14 g/mL at 25 °C |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol, ether, and benzene. |
Synthesis and Mechanistic Considerations
The synthesis of substituted thiophenols can be achieved through several established routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Reduction of Sulfonyl Chlorides
A common and reliable method for the preparation of thiophenols is the reduction of the corresponding benzenesulfonyl chloride. This two-step process involves the initial formation of the sulfonyl chloride followed by its reduction.
Experimental Protocol:
-
Sulfonylation of Anisole: Anisole is reacted with chlorosulfonic acid at low temperatures (0-5 °C) to yield 4-methoxybenzenesulfonyl chloride. The electrophilic chlorosulfonic acid attacks the electron-rich aromatic ring, with the para-product being the major isomer due to the ortho, para-directing effect of the methoxy group.
-
Reduction to the Thiol: The purified 4-methoxybenzenesulfonyl chloride is then reduced to 4-Methoxybenzenethiol. A variety of reducing agents can be employed, with zinc dust and sulfuric acid being a classical and effective choice. The reaction proceeds through the reduction of the sulfonyl chloride to the corresponding sulfinic acid and then to the thiol.
Causality Behind Experimental Choices: The use of low temperatures during sulfonylation is crucial to minimize side reactions and the formation of the ortho isomer. The choice of a strong reducing agent like zinc in an acidic medium ensures the complete reduction of the sulfonyl chloride to the thiol.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of 4-Methoxybenzenethiol.
Copper-Catalyzed Coupling Reactions
More modern approaches to thiophenol synthesis involve transition-metal-catalyzed cross-coupling reactions. These methods often offer milder reaction conditions and broader functional group tolerance. A notable example is the copper-catalyzed coupling of aryl halides with a sulfur source.[4][5]
Experimental Protocol:
-
Reaction Setup: 4-Iodoanisole, a copper(I) iodide (CuI) catalyst, and a sulfur source (e.g., elemental sulfur or sodium sulfide) are combined in a suitable solvent such as DMF or in an aqueous solution.
-
Coupling Reaction: The reaction mixture is heated to promote the copper-catalyzed C-S bond formation. The mechanism is believed to involve the oxidative addition of the aryl halide to the copper catalyst, followed by reaction with the sulfur nucleophile and reductive elimination to yield the aryl sulfide.
-
Reductive Workup: The intermediate disulfide or polysulfide is then reduced in situ or in a separate step using a reducing agent like sodium borohydride (NaBH₄) to afford the desired thiophenol.
Trustworthiness of the Protocol: This method's reliability stems from the well-established principles of transition metal catalysis. The direct use of elemental sulfur as the sulfur source is both atom-economical and cost-effective. The in-situ reduction step simplifies the workflow and minimizes the isolation of potentially unstable intermediates.
Spectroscopic Characterization
The identity and purity of synthesized 4-Methoxybenzenethiol are confirmed through standard spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, J=8.8 Hz, 2H, Ar-H ortho to -SH), 6.80 (d, J=8.8 Hz, 2H, Ar-H ortho to -OCH₃), 3.78 (s, 3H, -OCH₃), 3.35 (s, 1H, -SH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (C-OCH₃), 134.0 (C-H ortho to -SH), 121.5 (C-SH), 114.5 (C-H ortho to -OCH₃), 55.3 (-OCH₃) |
| IR (neat, cm⁻¹) | ~2550 (S-H stretch), ~1245 (C-O-C stretch, asymmetric), ~1030 (C-O-C stretch, symmetric) |
| Mass Spectrometry (EI) | m/z 140 (M⁺), 125 (M⁺ - CH₃), 97 (M⁺ - CH₃ - CO) |
Applications in Drug Discovery and Development
The unique combination of a nucleophilic thiol group and an electron-donating methoxy group makes 4-Methoxybenzenethiol a valuable precursor in the synthesis of various biologically active molecules. Biphenyl and its derivatives are important structural motifs in many pharmaceuticals.[6]
Synthesis of Biologically Active Thioethers
The thiol group of 4-Methoxybenzenethiol can readily undergo S-alkylation or S-arylation reactions to form a wide range of thioethers. Many thioether-containing compounds exhibit significant pharmacological activities.
Logical Relationship Diagram:
Caption: Synthetic utility of 4-Methoxybenzenethiol in generating diverse thioethers.
Role in the Development of Enzyme Inhibitors
The thiol group is a well-known nucleophile that can form covalent bonds with electrophilic residues in the active sites of enzymes. This property is exploited in the design of irreversible enzyme inhibitors. The 4-methoxyphenyl scaffold can be incorporated into molecules designed to target specific enzymes, with the thiol group serving as the reactive "warhead."
Precursor for Heterocyclic Synthesis
Thiophenols are important starting materials for the synthesis of sulfur-containing heterocyclic compounds, such as benzothiazoles and benzothiophenes. These heterocyclic systems are prevalent in many approved drugs. For instance, the reaction of 4-Methoxybenzenethiol with appropriate precursors can lead to the formation of substituted benzothiophenes, which have been investigated for their potential as anticancer and anti-inflammatory agents.
Safety and Handling
4-Methoxybenzenethiol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methoxybenzenethiol is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined properties and accessible synthetic routes make it an attractive starting material for the development of novel therapeutic agents. The strategic incorporation of the 4-methoxyphenylthiol moiety can impart desirable physicochemical and pharmacological properties to lead compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in research and development.
References
-
(4-METHOXYPHENYL)METHANETHIOL. Matrix Fine Chemicals. [Link][7]
-
Synthesis method of substituted thiophenol. Google Patents. [9]
-
Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link][4]
-
Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molecules. [Link][11]
-
CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. Organic Chemistry Portal. [Link][5]
-
4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Bentham Science. [Link][12]
-
The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry. ACS Publications. [Link][13]
-
Important drugs with biphenyl substituents and synthetic strategies. ResearchGate. [Link][14]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link][6]
-
Medicinal Thiols: Current Status and New Perspectives. PubMed. [Link][1]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link][16]
-
2-[(4-Methoxyphenyl)methyl]thiophen-3-yl 2-deoxy-2-methylhexopyranoside. EPA. [Link]
Sources
- 1. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenethiol, 4-methoxy- [webbook.nist.gov]
- 3. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. (4-METHOXYPHENYL)METHANETHIOL | CAS 6258-60-2 [matrix-fine-chemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]
- 10. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]
- 11. mdpi.org [mdpi.org]
- 12. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application [mdpi.com]
